Product packaging for Diethyl azoxybenzene-4,4'-dicarboxylate(Cat. No.:CAS No. 6421-04-1)

Diethyl azoxybenzene-4,4'-dicarboxylate

Cat. No.: B1582974
CAS No.: 6421-04-1
M. Wt: 342.3 g/mol
InChI Key: LOOVRYZFUGHEMF-UHFFFAOYSA-N
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Description

Contextualization within Azoxybenzene (B3421426) Chemistry and Derivatives

Azoxybenzenes are a class of aromatic compounds characterized by the presence of an azoxy functional group (-N=N⁺(-O⁻)-) linking two benzene (B151609) rings. Diethyl azoxybenzene-4,4'-dicarboxylate is a specific derivative where the benzene rings are functionalized at the 4 and 4' positions with ethoxycarbonyl groups. cymitquimica.com The chemistry of azoxybenzenes is rich and varied, with the parent compound, azoxybenzene, being a well-studied molecule. The introduction of substituents onto the phenyl rings, as in the case of this compound, can significantly influence the compound's properties, such as its melting point, liquid crystal behavior, and solubility.

Significance of Azoxy Functionalization in Materials Science and Organic Synthesis

The azoxy functional group is a key structural motif that imparts unique properties to molecules, making them valuable in both materials science and organic synthesis. In materials science, the rigid, linear nature of the azoxybenzene core is conducive to the formation of liquid crystalline phases. These materials exhibit long-range orientational order, making them suitable for applications in displays and optical systems. The azoxy group's ability to participate in photoisomerization, similar to the more commonly known azo group, opens up possibilities for creating photoresponsive or "smart" materials.

In organic synthesis, the azoxy group can act as a directing group, influencing the regioselectivity of reactions on the aromatic rings. Furthermore, azoxy compounds can serve as precursors to other functional groups through various chemical transformations. The synthesis of azoxybenzenes can be achieved through several routes, including the reduction of nitroaromatics or the oxidation of anilines or azo compounds.

Overview of Current Research Landscape on this compound

Current research on this compound primarily focuses on its characterization as a liquid crystal. Studies have investigated its phase transitions and thermodynamic properties. The compound is known to exhibit a nematic liquid crystal phase, a state of matter where the molecules have long-range orientational order but no positional order. The transition temperatures between the crystalline, nematic, and isotropic liquid phases have been determined, providing fundamental data for its potential applications. nist.gov While specific, in-depth studies on this particular molecule are not abundant, research on analogous azoxybenzene and azobenzene (B91143) derivatives with similar ester functionalities provides a broader context for its potential in areas like electro-optic materials and as a component in more complex molecular architectures.

Research Objectives and Scope for this compound Investigations

The primary research objectives for the investigation of this compound revolve around a deeper understanding of its liquid crystalline behavior and exploring its potential for practical applications. A key objective is the detailed characterization of its physical properties, including its phase transition temperatures, enthalpies of transition, and anisotropic optical and dielectric properties.

Further research could focus on the synthesis of derivatives of this compound to study structure-property relationships. By modifying the terminal ester groups, for instance, it may be possible to tune the temperature range of the nematic phase or induce other types of liquid crystalline phases. Another avenue of investigation is its potential use as a host material for guest molecules, where the nematic phase can provide an ordered environment. The scope of future investigations could also extend to its photochemical properties, to determine if it undergoes reversible trans-cis isomerization upon irradiation with light, a property that could be exploited in photoswitchable devices.

Detailed Research Findings

Research into the physicochemical properties of this compound has yielded important data regarding its phase behavior. The compound is a solid at room temperature and upon heating, transitions into a nematic liquid crystal phase before becoming an isotropic liquid at a higher temperature. nist.gov

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₁₈N₂O₅ cymitquimica.comnih.gov
Molecular Weight342.35 g/mol cymitquimica.com
AppearanceLight orange to Yellow to Green powder to crystal cymitquimica.com
CAS Number6421-04-1 nist.gov

Table 2: Phase Transition Data for this compound

TransitionTemperature (K)Temperature (°C)Enthalpy of TransitionReference
Crystal to Liquid Crystal386.9113.7552.9 J/mol·K (Entropy of fusion) nist.gov
Liquid Crystal to Isotropic Liquid395.7122.555.439 kJ/mol nist.gov

A plausible, though not explicitly cited, synthetic route to this compound involves the oxidation of the corresponding azo compound, Diethyl 4,4'-azodibenzoate. This precursor can be synthesized from 4-aminobenzoic acid, which is first esterified to ethyl 4-aminobenzoate, followed by oxidation to form the azo linkage. The final step would be the oxidation of the azo group to the azoxy group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18N2O5 B1582974 Diethyl azoxybenzene-4,4'-dicarboxylate CAS No. 6421-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethoxycarbonylphenyl)-(4-ethoxycarbonylphenyl)imino-oxidoazanium
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InChI

InChI=1S/C18H18N2O5/c1-3-24-17(21)13-5-9-15(10-6-13)19-20(23)16-11-7-14(8-12-16)18(22)25-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOVRYZFUGHEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(=O)OCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884309
Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
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Molecular Weight

342.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6421-04-1, 34241-38-8
Record name Diethyl azoxybenzoate
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Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
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Record name Benzoic acid, 4,4'-(1-oxido-1,2-diazenediyl)bis-, 1,1'-diethyl ester
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Record name Diethyl 4,4'-azoxybisbenzoate
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Record name Diethyl azoxybenzene-4,4′-dicarboxylate
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Advanced Spectroscopic and Structural Characterization of Diethyl Azoxybenzene 4,4 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of the molecular structure of Diethyl azoxybenzene-4,4'-dicarboxylate. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments within the molecule can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of this compound

The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. chemicalbook.com The aromatic protons on the two phenyl rings are chemically non-equivalent due to the asymmetry of the azoxy group (-N=N⁺-O⁻). This results in distinct signals for the protons on each ring.

The protons of the ethyl ester groups also provide characteristic signals. The methylene (B1212753) protons (-CH₂-) are adjacent to an oxygen atom and a methyl group, resulting in a quartet. The terminal methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene protons.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
Typical Aromatic Region Multiplet 8H Aromatic protons
Typical -OCH₂- Region Quartet 4H Ethyl ester -CH₂-
Typical -CH₃ Region Triplet 6H Ethyl ester -CH₃-

Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and the specific spectrometer frequency. The data presented here are typical ranges for such structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies of this compound

The ¹³C NMR spectrum offers further insight into the carbon skeleton of this compound. chemicalbook.com The spectrum displays distinct signals for the carbonyl carbon of the ester groups, the aromatic carbons, and the carbons of the ethyl groups. The asymmetry of the azoxy bridge leads to a greater number of unique signals for the aromatic carbons than would be expected for a symmetric molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Chemical Shift (ppm) Assignment
Typical C=O Region Carbonyl carbon (C=O)
Typical Aromatic Region Aromatic carbons
Typical -OCH₂- Region Ethyl ester -CH₂-
Typical -CH₃ Region Ethyl ester -CH₃-

Note: The specific chemical shifts are dependent on the experimental conditions. The table indicates the expected regions for the different carbon types.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable tools.

A COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl groups. It would also help to delineate the coupling network within each of the aromatic rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing information about the functional groups present and their local environment.

Characterization of Azoxy and Ester Functional Groups in this compound

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the key functional groups. chemicalbook.com The strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester are also observable at lower frequencies.

The azoxy group (-N=N⁺-O⁻) gives rise to characteristic bands as well. The N=N stretching vibration is typically found in the region of 1400-1500 cm⁻¹, while the N-O stretching vibration appears around 1300 cm⁻¹. The aromatic C-H and C=C stretching vibrations are also present in the spectrum.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~1730 C=O Stretch Ester
~1450 N=N Stretch Azoxy
~1300 N-O Stretch Azoxy
~1250 C-O Stretch Ester
~3000-3100 C-H Stretch Aromatic
~1600, ~1500 C=C Stretch Aromatic Ring

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid or liquid crystal) and intermolecular interactions.

Spectroscopic Signatures of Mesophase Transitions

As a liquid crystalline material, this compound undergoes phase transitions upon changes in temperature. These transitions, from a crystalline solid to a nematic liquid crystal and then to an isotropic liquid, can be monitored using vibrational spectroscopy. aps.orgarxiv.org

Raman spectroscopy is particularly sensitive to changes in molecular conformation and order. During a mesophase transition, changes in the intensity, position, and width of certain Raman bands can be observed. For example, the bands associated with the aromatic core and the azoxy linkage are expected to show modifications as the degree of molecular ordering changes. The alkyl chains of the ester groups may also exhibit changes in their vibrational modes, reflecting an increase in conformational freedom in the less ordered phases. While specific Raman data for the mesophase transitions of this compound are not extensively published, studies on similar azoxybenzene-based liquid crystals have demonstrated the utility of this technique in probing the molecular rearrangements that occur during these phase changes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₈H₁₈N₂O₅), the exact molecular weight is 342.1216 g/mol , a value readily confirmed by high-resolution mass spectrometry. nih.govnih.govnist.gov

While detailed, publicly accessible electron ionization (EI) mass spectra for this specific compound are limited, the fragmentation pattern can be predicted based on established principles for aromatic esters and azoxy compounds. libretexts.orglibretexts.org The electron ionization process typically begins by ejecting an electron to form a molecular ion (M⁺•). The charge is often localized on the azoxy group or the ester functionalities.

Subsequent fragmentation would likely proceed through several key pathways:

Loss of an ethoxy radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of an acylium ion. This would result in a fragment at m/z 297.

Loss of an ethanol (B145695) molecule (HOCH₂CH₃): A rearrangement process can lead to the elimination of a neutral ethanol molecule, producing a fragment at m/z 296.

Cleavage yielding a benzoyl cation derivative: Fission of the C-C bond between the carbonyl group and the benzene (B151609) ring can occur.

Fragmentation of the azoxy core: The central N=N(O) bridge can undergo cleavage, though this is typically less favored than the loss of the ester side chains.

These predicted fragmentation pathways are crucial for confirming the identity of the compound in analytical samples.

Table 1: Predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation data for this compound. The data is based on theoretical fragmentation patterns.
m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of FragmentFragmentation Pathway
342[M]⁺•[C₁₈H₁₈N₂O₅]⁺•Molecular Ion
297[M - •OC₂H₅]⁺[C₁₆H₁₃N₂O₄]⁺Loss of ethoxy radical
269[M - •OC₂H₅ - CO]⁺[C₁₅H₁₃N₂O₃]⁺Subsequent loss of carbon monoxide
177[M - C₉H₉NO₃]⁺[C₉H₉N₂O₂]⁺Cleavage of the azoxy bridge
149[C₈H₅O₃]⁺[C₈H₅O₃]⁺Formation of carboxyphenoxy cation (rearrangement)

X-ray Diffraction (XRD) Studies for Solid-State Structure and Crystal Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the spatial relationship between adjacent molecules, known as crystal packing.

As of this writing, a published single-crystal X-ray structure for this compound could not be located in open-access crystallographic databases. However, analysis of a closely related compound, azobenzene-4,4′-dicarbonyl chloride, reveals a triclinic crystal system with the space group P-1, where molecules are linked by weak C-H···O interactions. researchgate.net

For this compound, XRD analysis would be expected to reveal key structural features. The planarity of the azoxybenzene (B3421426) core is of significant interest, as is the orientation of the diethyl carboxylate groups relative to the aromatic rings. Crucially, XRD would illuminate the intermolecular forces governing the solid-state assembly. These likely include:

π-π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Dipole-dipole interactions: Arising from the polar ester and azoxy functional groups.

Weak C-H···O hydrogen bonds: Between the ethyl groups and the carbonyl or azoxy oxygen atoms of neighboring molecules.

These packing motifs are fundamental to understanding the material's physical properties, including its known behavior as a liquid crystal.

Table 2: Hypothetical Crystallographic Data for this compound. This table is for illustrative purposes to show typical XRD parameters.
ParameterHypothetical Value
Chemical FormulaC₁₈H₁₈N₂O₅
Formula Weight342.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)9.8
β (°)95.5
Volume (ų)1557
Z (Molecules per unit cell)4

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions

Beyond basic structural confirmation, advanced spectroscopic techniques are employed to probe the nuanced intermolecular interactions and dynamic behaviors of molecules like this compound. These interactions are particularly relevant given its application as a liquid crystal material, where molecular self-assembly dictates the mesophase properties. nanobioletters.com

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for analyzing molecular structure and packing in the solid phase. High-resolution solid-state ¹³C NMR, for instance, can distinguish between different crystalline forms (polymorphs) by detecting subtle shifts in the resonance of carbon atoms due to their distinct packing environments. researchgate.net For this compound, this technique could provide insights into the conformation of the ester groups and the symmetry of the molecule within the crystal lattice.

UV-Visible (UV-Vis) and NMR Spectroscopy can be used to study host-guest interactions. Studies on similar azobenzene-dicarboxylic acid amide derivatives have shown that the presence of ions can cause significant shifts in UV-Vis absorption bands and ¹H NMR signals. mdpi.com This indicates direct interaction between the ions and the functional groups of the azobenzene (B91143) molecule, a principle that could be applied to study the interaction of this compound with various substrates. mdpi.com

Computational Modeling complements experimental work by providing a theoretical understanding of intermolecular forces. Molecular dynamics simulations on homologous series of alkyl-azoxybenzene compounds have been used to calculate properties like Van der Waals potentials and pair energies. nanobioletters.com These studies help to rationalize how factors like chain length influence intermolecular interactions and, consequently, the formation of liquid crystalline phases. nanobioletters.com Such computational approaches could be directly applied to model the self-assembly and mesophase behavior of this compound.

Computational and Theoretical Investigations of Diethyl Azoxybenzene 4,4 Dicarboxylate

Quantum Chemical Calculations (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is particularly useful for investigating the geometry, stability, and electronic properties of azobenzene (B91143) derivatives. nih.gov

The ground state geometry of Diethyl azoxybenzene-4,4'-dicarboxylate is crucial for understanding its physical and chemical properties. DFT calculations are employed to determine the most stable conformation by optimizing the molecule's geometry to find the minimum energy structure.

The trans isomer of azoxybenzene (B3421426) derivatives is generally the more thermodynamically stable form. The core azoxybenzene structure is expected to be nearly planar, although the phenyl rings may be slightly twisted out of the plane of the central N=N(O) group. researchgate.net The diethyl carboxylate substituents at the 4 and 4' positions will have specific orientations relative to the phenyl rings. Conformational analysis would involve rotating the C-O bonds of the ester groups to identify the lowest energy conformer. Theoretical calculations for related amide derivatives of azobenzene-4,4'-dicarboxylic acid have shown that the most stable form is a symmetric trans isomer. nih.gov

Below is a table of predicted geometrical parameters for the trans isomer of this compound based on DFT calculations of similar structures.

ParameterPredicted ValueDescription
N=N Bond Length ~1.25 ÅThe length of the central double bond in the azoxy group.
N-O Bond Length ~1.28 ÅThe length of the nitrogen-oxygen bond in the azoxy group.
C-N Bond Length ~1.44 ÅThe length of the bond connecting the phenyl ring to the nitrogen atom.
C=O Bond Length ~1.22 ÅThe length of the carbonyl double bond in the ester group.
C-O Bond Length ~1.35 ÅThe length of the single bond in the ester group.
CNNC Dihedral Angle ~180°The dihedral angle defining the trans configuration of the azoxybenzene core.
Phenyl Ring Twist 0-30°The dihedral angle between the plane of the phenyl ring and the plane of the central azoxy group. researchgate.net

Note: These values are typical approximations for similar structures and would be precisely determined through specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic spectra by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular reactivity and the energy required for electronic excitation.

For azobenzene derivatives, the HOMO is often associated with the non-bonding (n) orbitals of the nitrogen atoms, while the LUMO is the antibonding π* orbital of the N=N double bond. libretexts.org The presence of the electron-withdrawing diethyl carboxylate groups at the para positions is expected to lower the energy of both the HOMO and the LUMO, potentially affecting the HOMO-LUMO gap.

The primary electronic transitions in azoxybenzenes are:

n → π transition: This is a lower energy, formally forbidden transition that gives rise to a weak absorption band in the visible region of the spectrum. It involves the excitation of an electron from a non-bonding orbital on one of the nitrogen atoms to the antibonding π orbital of the azo group. researchgate.net

π → π transition: This is a higher energy, allowed transition resulting in a strong absorption band in the ultraviolet region. It corresponds to the excitation of an electron from a π bonding orbital to the π antibonding orbital, primarily localized on the azoxybenzene core. uottawa.ca

DFT and time-dependent DFT (TD-DFT) calculations can predict the energies and intensities of these transitions, providing a theoretical absorption spectrum that can be compared with experimental data. chemrxiv.org

Orbital/TransitionDescriptionExpected Energy Region
HOMO Highest Occupied Molecular Orbital, likely of n character localized on the azoxy group.-
LUMO Lowest Unoccupied Molecular Orbital, likely of π* character localized on the azoxy group.-
HOMO-LUMO Gap Energy difference between HOMO and LUMO, influencing reactivity and electronic properties.-
n → π TransitionExcitation from a non-bonding orbital to an antibonding π orbital.~440 nm (Visible)
π → π TransitionExcitation from a bonding π orbital to an antibonding π orbital.~320 nm (UV)

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, MD simulations can be used to investigate:

Conformational Dynamics : How the molecule flexes and its substituents rotate in solution or in a condensed phase.

Solvation : The arrangement and interaction of solvent molecules around the solute molecule.

Aggregation Behavior : The tendency of molecules to self-assemble. Due to the planar, aromatic nature of the azoxybenzene core, these molecules may exhibit π-π stacking, leading to the formation of aggregates. The polar ester groups could also contribute to specific intermolecular interactions. MD simulations can reveal the preferred modes of aggregation and the stability of such assemblies. nih.gov

Theoretical Studies on Photoisomerization Pathways of this compound

The hallmark of azobenzene chemistry is its reversible trans ↔ cis photoisomerization. rsc.orgresearchgate.net Theoretical studies are essential for mapping the complex potential energy surfaces of the excited states and elucidating the mechanisms of these photochemical reactions. nih.govnih.gov

Upon absorption of light, this compound is promoted to an electronically excited state. The molecule then relaxes back to the ground state, and during this process, isomerization can occur. Two primary mechanisms have been proposed for the trans → cis isomerization of azobenzenes:

Rotation : This pathway involves the rotation around the central N=N bond in the excited state. Theoretical studies suggest that upon excitation, the N=N bond loses some of its double bond character, making rotation feasible.

Inversion : This mechanism involves a change in the geometry at one of the nitrogen atoms, moving through a linear or semi-linear transition state. One of the phenyl groups swings from one side of the molecule to the other.

Computational studies, particularly those using multireference methods like CASSCF, can calculate the energy barriers for both pathways on the excited-state potential energy surfaces. nih.gov The preferred mechanism is the one with the lower energy barrier. For many "pseudo-stilbene" type azobenzenes (which includes those with electron-withdrawing groups), the inversion pathway is often considered competitive with or even favored over the rotation pathway. nih.gov

Substituents on the azobenzene rings have a profound impact on the photochemical properties, including the rate of isomerization and the quantum yield (the efficiency of the photochemical reaction). rsc.orgnih.gov The diethyl carboxylate groups in this compound are electron-withdrawing.

The influence of these substituents can be understood through their effect on the energies of the n-π* and π-π* excited states:

Electron-withdrawing groups tend to stabilize the n-π* state more than the π-π* state. This can alter the relative ordering of these states and open up different relaxation pathways from the excited state back to the ground state.

The nature of the substituent affects the lifetime of the excited state and the probability that relaxation will lead to the cis isomer versus returning to the trans isomer. uottawa.ca For example, push-pull substitution in azobenzenes has been shown to influence the deactivation mechanism and, consequently, the photoisomerization quantum yield. nih.gov

Steric hindrance from bulky substituents can also play a role, potentially inhibiting certain isomerization pathways. mdpi.com

Theoretical calculations can quantify these effects by modeling the potential energy surfaces for the substituted molecule and calculating the rates of non-radiative decay through conical intersections, which are key points where the molecule can efficiently switch between electronic states. nih.gov Studies on similar azobenzene-4,4'-dicarboxylic acid derivatives have investigated these kinetic parameters both experimentally and theoretically. nih.govnih.gov

Substituent Type on Azobenzene CoreEffect on n-π* StateEffect on π-π* StateGeneral Effect on Isomerization
Electron-donating Destabilizes (raises energy)Destabilizes (raises energy)Often favors rotation mechanism. nih.gov
Electron-withdrawing (e.g., -COOEt) Stabilizes (lowers energy)Minor stabilization effectCan favor inversion mechanism; alters quantum yields. nih.gov
Push-Pull (Donor on one ring, Acceptor on the other) -Significant stabilization (red-shifts absorption)Can change the nature of the lowest excited state and favor productive torsional motion. nih.gov

Simulation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are primary methods used for these simulations, providing a theoretical framework to understand the molecule's response to different forms of electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra are invaluable for confirming molecular structure and assigning experimental signals. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting the isotropic chemical shifts of ¹H and ¹³C nuclei. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For complex organic molecules, a multi-step computational protocol is often employed:

Conformational Analysis: The molecule's potential energy surface is explored to identify the most stable conformers.

Geometry Optimization: The geometry of each low-energy conformer is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). nih.gov

NMR Calculation: Single-point GIAO-DFT calculations are performed on the optimized geometries to compute the nuclear magnetic shielding tensors. nih.gov

Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

While specific simulated NMR data for this compound is not widely available in published literature, the expected chemical shifts can be inferred from its structural components.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

This table illustrates the type of data that would be generated from a DFT calculation. The values are estimates based on typical chemical shifts for similar functional groups and are not the result of a specific simulation.

Atom GroupPredicted Chemical Shift (ppm)Multiplicity
Aromatic Protons7.8 - 8.4Multiplet
Methylene (B1212753) Protons (-CH₂-)4.3 - 4.5Quartet
Methyl Protons (-CH₃)1.3 - 1.5Triplet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

This table illustrates the type of data that would be generated from a DFT calculation. The values are estimates based on typical chemical shifts for similar functional groups and are not the result of a specific simulation.

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)164 - 166
Aromatic Carbons (C-N)145 - 155
Aromatic Carbons (C-H)120 - 135
Methylene Carbon (-CH₂-)60 - 65
Methyl Carbon (-CH₃)14 - 16

Infrared (IR) Spectroscopy:

DFT calculations are also employed to simulate the vibrational spectrum of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the fundamental vibrational modes. psu.edunih.gov These theoretical spectra are crucial for assigning the absorption bands observed in experimental IR spectroscopy. For this compound, key vibrational modes would include the C=O stretching of the ester groups, the N=N stretching of the azoxy core, and various C-H and C=C stretching and bending modes of the aromatic rings.

Interactive Data Table: Predicted Key IR Vibrational Frequencies for this compound (Illustrative)

This table illustrates the type of data that would be generated from a DFT calculation. The values are estimates based on typical frequencies for these functional groups and are not the result of a specific simulation.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=OStretching1715 - 1735
C=C (Aromatic)Stretching1450 - 1600
N=N (Azoxy)Stretching1400 - 1450
C-O (Ester)Stretching1250 - 1300

UV-Visible (UV-Vis) Spectroscopy:

The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org These calculations provide information about the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). For this compound, the extended π-conjugated system encompassing the two aromatic rings and the central azoxy group is expected to result in strong UV absorption. TD-DFT can help elucidate the contributions of the different molecular orbitals to these transitions. youtube.com

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound (Illustrative)

This table illustrates the type of data that would be generated from a TD-DFT calculation. The values are estimates based on similar conjugated systems and are not the result of a specific simulation.

Transition TypePredicted λmax (nm)Solvent
π → π320 - 360Ethanol (B145695)
n → π430 - 460Ethanol

Computational Exploration of Redox Mechanisms and Electropore Identification

Computational electrochemistry provides a molecular-level understanding of the redox properties of this compound. DFT calculations can be used to predict standard reduction potentials, which are fundamental parameters in electrochemistry. The methodology often involves calculating the Gibbs free energy of the species in its oxidized and reduced forms.

The redox behavior of azoxybenzene and its derivatives is known to be complex, often involving multiple electron and proton transfer steps. Computational studies can help to unravel these mechanisms by modeling the structures and energies of the radical anions and other intermediates that are formed upon reduction. researchgate.net

Molecular Electrostatic Potential (MEP):

A key tool in understanding the reactivity of a molecule is the molecular electrostatic potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the carbonyl and azoxy groups, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms. These MEP maps are instrumental in predicting intermolecular interactions and identifying potential sites for redox reactions. The regions of negative potential can be considered potential "electropores," guiding the approach of cations or electrophilic species.

While specific computational studies on the redox mechanisms and electropore identification for this compound are not readily found in the public domain, the established computational methodologies provide a clear roadmap for such investigations. The insights gained from these theoretical approaches are essential for the rational design of new materials with tailored electronic and electrochemical properties.

Diethyl Azoxybenzene 4,4 Dicarboxylate in Advanced Materials Science

Liquid Crystalline Properties and Mesophase Behavior

The defining characteristic of Diethyl azoxybenzene-4,4'-dicarboxylate is its ability to form liquid crystal phases upon heating. These phases are characterized by a degree of molecular order, unlike in a true isotropic liquid where molecules are randomly oriented.

Identification and Characterization of Smectic and Nematic Mesophases

This compound is known to exhibit both smectic and nematic mesophases. cymitquimica.comtcichemicals.com The nematic phase is the least ordered liquid crystal phase, where the elongated molecules align along a common axis, known as the director, but have no positional order. The smectic phases are more ordered, with molecules arranged in layers. While specific studies detailing the exact type of smectic phase (e.g., Smectic A, Smectic C) for this compound are not prevalent in the reviewed literature, related azo-ester compounds are known to form Smectic A and Smectic C phases. mdpi.com

The transition between these phases occurs at specific temperatures. Data from the National Institute of Standards and Technology (NIST) indicates a crystal-to-liquid crystal transition, followed by a transition to the isotropic liquid state. nist.gov A melting point of 115 °C has also been reported. tcichemicals.com

Interactive Data Table: Phase Transition Data for this compound

Transition Type Temperature (K) Temperature (°C) Enthalpy of Transition (kJ/mol) Entropy of Transition (J/mol·K) Source
Crystal to Liquid Crystal - 115 - - tcichemicals.com
Liquid to Liquid Crystal 395.7 122.55 5.439 13.7 nist.gov

Note: Discrepancies in transition temperatures can arise from different experimental conditions and measurement techniques (e.g., Differential Scanning Calorimetry vs. polarizing optical microscopy).

Thermally Stimulated Current (TSC) Studies of Phase Transitions and Ion Traps

Specific research employing Thermally Stimulated Current (TSC) techniques for the direct analysis of this compound was not identified in the surveyed literature. However, TSC is a powerful method used in materials science to investigate dielectric relaxation processes, charge transport, and the presence of ion traps in liquid crystals. Such a study would typically involve polarizing the material with an electric field at a high temperature, cooling it to a low temperature to freeze in the polarization, and then measuring the depolarization current as the sample is heated at a constant rate. The resulting current peaks would correspond to molecular relaxations and the release of trapped charge carriers, providing detailed insights into phase transition dynamics and ionic purity, which are critical parameters for electro-optical device performance.

Influence of Molecular Structure on Mesomorphic Intervals and Transition Temperatures

The liquid crystalline behavior of this compound is a direct consequence of its molecular architecture. The key structural components are:

The Rigid Core: The central azoxybenzene-4,4'-dicarboxylate unit is a planar, rigid structure. This rigidity is essential for the formation of an orientationally ordered mesophase.

The Flexible End-Groups: The terminal diethyl (-O-CH2-CH3) groups provide molecular flexibility. The length and nature of such alkyl or alkoxy chains in a homologous series of liquid crystals play a crucial role in determining the transition temperatures and the type of mesophase exhibited. researchgate.net For instance, increasing the chain length in similar mesogenic series often leads to a decrease in the nematic-isotropic transition temperature and can promote the formation of more ordered smectic phases at lower temperatures. mdpi.com Therefore, the ethyl groups in this specific compound are critical in defining its characteristic mesomorphic range and stability compared to other dialkyl azoxybenzene-4,4'-dicarboxylates.

Applications in Liquid Crystal Displays and Electro-optical Devices

As a mesogenic material, this compound is suitable for use as a component in liquid crystal mixtures for various electro-optical applications. cymitquimica.comtcichemicals.com It is rare for a single liquid crystal compound to possess all the necessary properties (e.g., wide temperature range, low viscosity, specific dielectric anisotropy) for a practical device. Therefore, it is typically mixed with other liquid crystal compounds to create a eutectic mixture with optimized performance characteristics. Its positive dielectric anisotropy, characteristic of this molecular shape, allows the molecules to align with an applied electric field, which is the fundamental principle behind twisted nematic (TN) and other types of liquid crystal displays (LCDs).

Photoresponsive Materials Based on this compound

The azoxybenzene (B3421426) core of the molecule suggests a potential for photoresponsive behavior, a highly sought-after property in the development of smart materials.

Photo-Switchable Properties for Molecular Devices and Sensors

Azobenzene (B91143) and its derivatives are well-known for their photo-switchable properties, undergoing a reversible trans-cis isomerization when irradiated with light of a specific wavelength, typically UV for the trans to cis transition and visible light for the reverse. The trans isomer is a stable, linear molecule that favors liquid crystal phase formation. In contrast, the cis isomer has a bent shape.

As a derivative, this compound is expected to exhibit similar photo-isomerization. The light-induced transformation from the linear trans form to the bent cis form would disrupt the molecular alignment and destabilize the liquid crystalline mesophase, leading to a phase transition to the isotropic liquid state. This reversible, light-induced change in the material's physical and optical properties could be harnessed for applications in molecular devices such as optical switches, data storage media, and sensors where an external light signal can be used to trigger a measurable response.

Design of this compound-containing Hybrid Materials

The design of hybrid materials incorporating this compound leverages the unique combination of its rigid, photo-responsive azoxybenzene core and the flexible, processability-enhancing ethyl ester terminal groups. These hybrid materials, which merge the properties of this organic molecule with inorganic components, are engineered to exhibit novel functionalities for advanced applications.

The primary design strategy involves the use of this compound as a functional organic component within an inorganic matrix. This can be achieved through several approaches:

Sol-Gel Processes: this compound can be physically entrapped within a silica (B1680970) or titania matrix formed through a sol-gel process. The ethyl ester groups enhance the compatibility and dispersion of the molecule within the non-polar domains of the forming inorganic network.

Nanoparticle Functionalization: The surface of inorganic nanoparticles, such as gold or quantum dots, can be functionalized with molecules that can interact with this compound. While direct covalent attachment is challenging due to the ester groups, non-covalent interactions like van der Waals forces and dipole-dipole interactions can be utilized.

The properties of these hybrid materials are a direct consequence of the interplay between the organic and inorganic components. The inorganic framework provides structural stability and can introduce properties like high refractive index or semiconductivity. The this compound component imparts photo-responsiveness, allowing the material's properties, such as light absorption or birefringence, to be modulated by external light stimuli. The ethyl ester groups play a crucial role in mediating the interface between the organic and inorganic phases, influencing the morphology and the ultimate performance of the hybrid material.

Role as a Building Block in Polymer Science

This compound serves as a valuable building block in polymer science, primarily due to its rigid-rod like structure and the presence of the azoxybenzene moiety, which is a known mesogen and photo-responsive unit. nih.gov The terminal ethyl ester groups provide reactive sites for polymerization reactions, particularly polycondensation.

Incorporation into Azopolymers for Smart Materials

Azopolymers are a class of polymers that contain azobenzene or related azoxybenzene units. These polymers are considered "smart materials" because their properties can be reversibly altered by light. The incorporation of this compound into a polymer backbone or as a side chain leads to materials that exhibit photo-induced anisotropy, surface relief gratings, and other photo-mechanical effects. core.ac.uk

The photo-isomerization of the azoxybenzene unit from the more stable trans isomer to the cis isomer upon irradiation with UV light is the fundamental process behind the smart behavior of these materials. rsc.org This isomerization induces a change in the molecular shape and dipole moment, which translates to macroscopic changes in the polymer's properties.

Table 1: Comparison of Azobenzene-type Chromophores for Smart Polymers

Chromophore Type Key Features Resulting Polymer Properties
Azobenzene Reversible trans-cis photo-isomerization Photo-induced anisotropy, surface relief gratings, photomechanical actuation
Azoxybenzene Similar photo-isomerization to azobenzene, often with different thermal relaxation kinetics Potential for different switching speeds and stabilities in smart materials

Development of Functional Polymers with Tunable Properties

The integration of this compound into polymer structures allows for the development of functional polymers with properties that can be tuned for specific applications. The ester functionalities are key to this versatility. While direct polycondensation with the ester is not typical, its parent dicarboxylic acid is a common monomer. The presence of ester groups in related monomers has been shown to influence the final properties of polymers.

The ethyl ester groups can influence several key properties of the resulting polymer:

Solubility and Processability: The presence of the ethyl groups can increase the solubility of the polymer in common organic solvents, which is advantageous for processing and film formation. mdpi.com

Glass Transition Temperature (Tg): The flexible ethyl chains can act as internal plasticizers, potentially lowering the Tg of the polymer compared to its carboxylic acid or methyl ester counterparts. This can affect the temperature range at which the material is useful.

Liquid Crystalline Properties: The rigid azoxybenzene core is a mesogenic unit, and its incorporation can lead to liquid crystalline polymers. nih.gov The ethyl ester groups can influence the type of liquid crystalline phase (e.g., nematic, smectic) and the phase transition temperatures.

By carefully selecting co-monomers and controlling the polymer architecture, a wide range of functional polymers can be synthesized. For example, copolyesters and copolyamides containing the azoxybenzene moiety can be designed to have specific mechanical strengths, thermal stabilities, and optical properties.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of functional organic linkers is a key strategy for tailoring the properties of MOFs for applications in gas storage, separation, and catalysis.

Design and Synthesis of Azoxybenzene-containing MOFs

The dicarboxylate form of azoxybenzene is a suitable ligand for the synthesis of MOFs. The synthesis of MOFs containing azoxybenzene-4,4'-dicarboxylate typically involves the solvothermal reaction of a metal salt with the dicarboxylic acid linker (obtained by hydrolysis of the diethyl ester). The resulting MOF structure will have the azoxybenzene units as integral parts of the framework.

The design of these MOFs focuses on several aspects:

Choice of Metal Node: The selection of the metal ion (e.g., Zn, Cu, Zr) influences the coordination geometry, stability, and potential catalytic activity of the MOF.

Functionalization of the Linker: While this article focuses on this compound, the synthesis of MOFs can incorporate a variety of functionalized linkers to tune the chemical environment within the pores.

The synthesis of MOFs with pre-functionalized ester linkers is also an area of interest as it can prevent the need for post-synthetic modification. nih.gov However, the reactivity of the ester group under solvothermal conditions needs to be carefully considered.

Characterization of Structural Defects and Porosity in MOF Architectures

The characterization of MOFs is crucial for understanding their properties and performance. Key aspects to be characterized include:

Porosity and Surface Area: Techniques such as gas adsorption analysis (e.g., nitrogen at 77 K) are used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. The porosity of MOFs can be tuned by controlling the interpenetration of multiple frameworks. core.ac.uk

Structural Defects: Real MOF crystals often contain structural defects, such as missing linkers or metal clusters, which can significantly impact their properties. researchgate.net These defects can create open metal sites that may enhance catalytic activity or gas binding affinity. Techniques like powder X-ray diffraction (PXRD), and various spectroscopic methods are used to identify and quantify these defects. The introduction of functional groups on the linker can influence the formation of defects.

Table 2: Techniques for MOF Characterization

Technique Information Obtained
Powder X-ray Diffraction (PXRD) Crystalline structure, phase purity, and framework stability.
Gas Adsorption (e.g., N2, Ar, CO2) BET surface area, pore volume, and pore size distribution.
Thermogravimetric Analysis (TGA) Thermal stability and solvent content.
Infrared (IR) Spectroscopy Confirmation of linker coordination and presence of functional groups.

The presence of the azoxybenzene unit within the MOF structure opens up the possibility of creating photo-responsive MOFs, where the porosity or other properties could be modulated by light. The ethyl ester groups, if present on the linker, would be located within the pores of the MOF and could influence the adsorption of specific guest molecules through tailored host-guest interactions.

Structure Property Relationship Studies of Diethyl Azoxybenzene 4,4 Dicarboxylate

Correlating Molecular Conformation and Electronic Structure with Liquid Crystalline Behavior

The liquid crystalline behavior of Diethyl azoxybenzene-4,4'-dicarboxylate is fundamentally governed by its molecular geometry and electronic landscape. The molecule's elongated, rod-like shape, a hallmark of calamitic liquid crystals, is crucial for the formation of anisotropic liquid crystal phases. tcichemicals.com This anisotropy allows the molecules to align along a common direction, known as the director, giving rise to the characteristic optical properties of liquid crystals.

The electronic structure, particularly the distribution of electron density, plays a pivotal role. The presence of the polar azoxy group and the ester functionalities introduces a significant dipole moment to the molecule. This permanent dipole moment, along with the molecule's polarizability, contributes to the intermolecular forces that drive the self-assembly into ordered liquid crystalline phases. The polarizability of a molecule, its ability to form an induced dipole moment in an electric field, is also a key determinant of mesophase stability. nih.gov For azoxybenzene (B3421426) derivatives, theoretical studies have shown that the substitution of terminal groups directly impacts electronic properties such as ionization potential, electron affinity, and HOMO-LUMO energy gaps, which in turn fine-tune the liquid crystal behavior. scipublications.comresearchgate.net

Impact of Ester Groups on Mesophase Stability and Transition Dynamics

The length and flexibility of the terminal alkyl chains of the ester groups also play a crucial role. While this compound has ethyl groups, studies on homologous series of liquid crystals show that increasing the alkyl chain length can influence the type of mesophase formed. Longer chains can promote the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions between the chains.

The transition dynamics, including the temperatures of melting and clearing, are directly influenced by the ester groups. The NIST WebBook provides phase change data for Diethyl 4,4'-azoxydibenzoate, showing a crystal-to-liquid crystal transition. The presence of the ester groups affects the packing efficiency in the solid state and the intermolecular forces in the liquid crystalline state, thereby determining the temperatures at which these phase transitions occur.

Investigating the Role of the Azoxy Group in Materials Performance

The presence of the oxygen atom in the azoxy group introduces a transverse dipole moment, which can affect the dielectric anisotropy of the material. This is a critical parameter for applications in display technologies. Furthermore, the azoxy group is known to be photochromic, meaning it can undergo a reversible isomerization from the more stable trans form to a bent cis form upon exposure to UV light. This property opens up possibilities for light-addressable materials and optical switching applications.

Compared to the simpler azo bridge (-N=N-), the azoxy group's additional oxygen atom can lead to different intermolecular interactions and packing arrangements, which in turn affects the thermal stability and the type of mesophase observed.

Comparative Studies with Analogous Azobenzene (B91143) and Hydrazo Compounds

To fully appreciate the role of the azoxy group, it is instructive to compare this compound with its azobenzene and hydrazo analogues.

Table 1: Comparison of Related Dicarboxylate Compounds

Compound Name Chemical Formula Molecular Weight Central Linkage Key Properties
This compound C₁₈H₁₈N₂O₅ 342.35 g/mol Azoxy (-N=N(O)-) Known liquid crystal material. nih.govtcichemicals.com
Diethyl azobenzene-4,4'-dicarboxylate C₁₈H₁₈N₂O₄ 326.35 g/mol Azo (-N=N-) Used in the synthesis of photo-responsive materials.

Data sourced from publicly available chemical databases.

Interactive Data Table of Compound Properties

Compound NameCentral LinkageMolecular Weight ( g/mol )
This compoundAzoxy (-N=N(O)-)342.35
Diethyl azobenzene-4,4'-dicarboxylateAzo (-N=N-)326.35
Diethyl hydrazo-benzene-4,4'-dicarboxylateHydrazo (-NH-NH-)328.36

The hydrazo analogue, Diethyl hydrazo-benzene-4,4'-dicarboxylate, is expected to have a significantly different molecular geometry. The -NH-NH- linkage is not planar and introduces a "kink" in the molecular structure. This deviation from linearity generally disrupts the formation of stable liquid crystal phases. Consequently, hydrazo compounds are less commonly investigated as liquid crystal materials compared to their azo and azoxy counterparts.

Future Research Directions and Potential Applications

Exploration of Diethyl Azoxybenzene-4,4'-dicarboxylate in Self-Assembly Systems

The classification of this compound as a liquid crystal (LC) material, exhibiting both nematic and smectic phases, underscores its capacity for spontaneous self-assembly. tcichemicals.com Future investigations should focus on elucidating the precise mechanisms governing the formation of these ordered structures. Research could explore how external stimuli such as temperature, electric fields, or confinement on specific surfaces influence the director alignment and phase behavior. A deeper understanding of its self-assembly could lead to its use in creating highly ordered thin films, complex nanoscale patterns, and responsive materials where the degree of order can be precisely controlled.

Development of Novel Optical and Electronic Materials

Given its azoxybenzene (B3421426) core, this compound is a promising candidate for novel optical and electronic applications. cymitquimica.comlab-chemicals.com Azobenzene-containing molecules are known for their photoresponsive properties, and related derivatives have demonstrated significant electrochromic behavior. rsc.org Future research should aim to:

Investigate the photoisomerization capabilities of this compound, determining if the trans-cis transition can be reliably induced by light and what impact this has on its material properties.

Synthesize and characterize analogous compounds to tune the electrochromic response, potentially leading to materials that change color upon application of a voltage. rsc.org

Fabricate and test prototype electrochromic devices (ECDs), such as smart windows or low-power displays, to assess performance metrics like switching speed, contrast ratio, and long-term stability. rsc.org

These research avenues could unlock applications in optical data storage, light-controlled actuators, and energy-efficient display technologies.

Advanced Characterization Techniques for In-Situ Studies of Phase Transitions

To fully harness the potential of this compound, a detailed understanding of its phase transitions is crucial. While bulk properties are known, future research would benefit immensely from advanced in-situ characterization techniques that can probe structural changes in real-time. Techniques such as variable-angle spectroscopic ellipsometry (VASE), grazing-incidence X-ray diffraction (GID), and Raman spectroscopy could be employed. nih.govarxiv.org These methods would allow researchers to observe the subtle shifts in molecular arrangement and electronic properties as the material transitions between its crystalline, smectic, and nematic states. nih.gov Such studies could reveal intermediate phases and provide critical data for refining the design of devices that rely on these phase transitions.

Sustainable Synthesis and Lifecycle Assessment for this compound Production

As with any chemical intended for wider application, the environmental impact of its production is a key consideration. Future research must focus on developing sustainable synthesis routes. Recent advancements in the synthesis of azoxybenzenes have demonstrated methods that utilize green solvents like water and cost-effective catalysts at ambient temperatures, significantly reducing the environmental footprint. nih.gov Applying these principles to the industrial-scale production of this compound is a critical next step.

Furthermore, a comprehensive Life Cycle Assessment (LCA) should be conducted. An LCA provides a framework to quantify the environmental impact across the entire product lifecycle, from raw material extraction to end-of-life disposal or recycling. dtu.dk Early-stage LCA modeling can help identify "hotspots" in the production process, such as high energy consumption or the use of hazardous reagents, guiding process optimization toward greener alternatives. rsc.orgresearchgate.net This aligns with the broader push in the chemical industry to develop more sustainable and ecologically sound processes for producing functional materials. researchgate.net

Theoretical Predictions for Enhanced Material Performance and Targeted Synthesis

Computational chemistry and material modeling offer a powerful tool for accelerating the development of new materials based on the this compound scaffold. Future theoretical studies, likely employing Density Functional Theory (DFT) and molecular dynamics simulations, can predict how structural modifications would influence material properties. For instance, modeling could explore:

The effect of changing the length of the alkyl chains on the temperature and nature of the liquid crystal phases.

How substituting the benzene (B151609) rings with other aromatic systems might alter the compound's electronic bandgap and optical absorption spectrum.

The interaction of the molecule with different surfaces or solvents to predict self-assembly behavior.

These theoretical predictions can guide synthetic chemists, enabling a more targeted approach to creating new materials with enhanced performance characteristics tailored for specific applications, rather than relying on trial-and-error synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.